Cas no 2034302-73-1 (3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one)

3-(3-Fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one is a fluorinated aromatic compound featuring a pyrimidine-substituted azetidine moiety. Its structural design combines a fluoro-methylphenyl group with a propanone linker, enhancing binding affinity and selectivity in medicinal chemistry applications. The azetidine ring contributes to conformational rigidity, while the pyrimidine group offers potential for hydrogen bonding interactions, making it a promising scaffold for kinase inhibition or receptor modulation. The fluorine substituent improves metabolic stability and lipophilicity, optimizing pharmacokinetic properties. This compound is suited for research in targeted drug discovery, particularly in oncology or CNS disorders, due to its balanced physicochemical profile and functional versatility.
3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one structure
2034302-73-1 structure
Product name:3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one
CAS No:2034302-73-1
MF:C17H19FN4O
MW:314.357366800308
CID:6276023
PubChem ID:119103786

3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one
    • F6550-4510
    • 3-(3-fluoro-4-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
    • AKOS026696631
    • 3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
    • 3-(3-fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
    • 2034302-73-1
    • Inchi: 1S/C17H19FN4O/c1-12-3-4-13(9-15(12)18)5-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-4,7-9,14H,5-6,10-11H2,1H3,(H,19,20,21)
    • InChI Key: LHYFQMGGVQEKLQ-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)CCC(N1CC(C1)NC1N=CC=CN=1)=O

Computed Properties

  • Exact Mass: 314.15428940g/mol
  • Monoisotopic Mass: 314.15428940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.1Ų

3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-4510-5mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
5mg
$103.5 2023-09-08
Life Chemicals
F6550-4510-2mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
2mg
$88.5 2023-09-08
Life Chemicals
F6550-4510-25mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
25mg
$163.5 2023-09-08
Life Chemicals
F6550-4510-75mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
75mg
$312.0 2023-09-08
Life Chemicals
F6550-4510-30mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
30mg
$178.5 2023-09-08
Life Chemicals
F6550-4510-100mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
100mg
$372.0 2023-09-08
Life Chemicals
F6550-4510-1mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
1mg
$81.0 2023-09-08
Life Chemicals
F6550-4510-5μmol
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6550-4510-50mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
50mg
$240.0 2023-09-08
Life Chemicals
F6550-4510-4mg
3-(3-fluoro-4-methylphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
2034302-73-1
4mg
$99.0 2023-09-08

Additional information on 3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one

Comprehensive Overview of 3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one (CAS No. 2034302-73-1)

The compound 3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one, identified by its CAS No. 2034302-73-1, is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including a pyrimidine ring and a fluoro-methylphenyl moiety, make it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting specific enzymes or receptors, which could lead to breakthroughs in treating various diseases.

In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. The 3-(3-fluoro-4-methylphenyl) scaffold in this compound aligns with current trends in structure-activity relationship (SAR) studies, which aim to optimize drug efficacy and reduce side effects. Additionally, the presence of the azetidine ring enhances its metabolic stability, a critical factor in drug design. This has led to increased searches for "azetidine derivatives in drug discovery" and "fluoroaryl compounds in medicinal chemistry," reflecting the growing interest in such molecules.

From a synthetic chemistry perspective, the preparation of 3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one involves multi-step organic transformations, including amide coupling and nucleophilic substitution reactions. These methods are widely discussed in academic forums and industrial research circles, with keywords like "efficient synthesis of pyrimidine-azetidine hybrids" gaining traction. The compound's CAS No. 2034302-73-1 is often referenced in patent literature, highlighting its commercial potential.

The pharmacological profile of this compound is another area of intense investigation. Preliminary studies suggest its potential as a selective kinase inhibitor, a class of therapeutics that has revolutionized cancer treatment. Searches for "kinase inhibitors with fluorinated aryl groups" and "pyrimidine-based drug candidates" underscore the relevance of this molecule in contemporary research. Its ability to modulate cellular signaling pathways could pave the way for new therapies targeting autoimmune disorders and inflammatory conditions.

Environmental and safety considerations are also paramount when working with such compounds. While 3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one is not classified as hazardous, proper handling and disposal protocols must be followed to ensure laboratory safety. This aligns with the broader scientific community's focus on "green chemistry in pharmaceutical synthesis" and "sustainable drug development," topics frequently searched by professionals in the field.

In conclusion, 3-(3-fluoro-4-methylphenyl)-1-{3-(pyrimidin-2-yl)aminoazetidin-1-yl}propan-1-one (CAS No. 2034302-73-1) represents a fascinating intersection of chemistry and biology. Its structural complexity and therapeutic potential make it a subject of ongoing research, with implications for both academia and industry. As the scientific community continues to explore its properties, this compound is likely to remain a key player in the development of next-generation pharmaceuticals.

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